Binding Affinity Selectivity Profile vs. Pseudomonas aeruginosa Heme Oxygenase (pa-HO)
This compound, designated as Compound 4 in its primary characterization study, shows a meaningful selectivity window between the two main bacterial heme oxygenase orthologs tested. It binds to *Pseudomonas aeruginosa* heme oxygenase (pa-HO) with a KD of 6.1 µM, compared to a KD of 20.9 µM for *Neisseria meningitidis* heme oxygenase (nm-HO) [1]. This ~3.4-fold selectivity for pa-HO is a quantifiable performance metric that is absent in several other compounds from the same screen which show near-identical affinities for both targets. This selectivity profile is a critical differentiator for research programs focusing on one pathogen over the other.
| Evidence Dimension | Binding Affinity (KD) for Bacterial Heme Oxygenase Orthologs |
|---|---|
| Target Compound Data | pa-HO KD = 6.1 µM; nm-HO KD = 20.9 µM |
| Comparator Or Baseline | Self-comparator: pa-HO vs. nm-HO affinity, revealing a selectivity ratio (nm-HO KD / pa-HO KD) of 3.4 |
| Quantified Difference | 3.4-fold difference in binding affinity between the two orthologs |
| Conditions | In vitro binding assay using fluorescence quenching of purified proteins. |
Why This Matters
For a procurement decision, this selectivity ratio is a direct marker of functional specificity that differentiates this compound from non-selective analogs, directly impacting its suitability in pathway deconvolution studies or antimicrobial target validation work focused on *P. aeruginosa*.
- [1] Furci, L. M., Lopes, P., Eakanunkul, S., Zhong, S., MacKerell, A. D., Jr., & Wilks, A. (2007). Inhibition of the bacterial heme oxygenases from Pseudomonas aeruginosa and Neisseria meningitidis: novel antimicrobial targets. Journal of Medicinal Chemistry, 50(16), 3804–3813. (Table 1, Compound 4) View Source
